molecular formula C13H23NO3S B093739 Triethylammonium p-toluenesulphonate CAS No. 15404-00-9

Triethylammonium p-toluenesulphonate

Cat. No.: B093739
CAS No.: 15404-00-9
M. Wt: 273.39 g/mol
InChI Key: MMVUZMIOJNPDME-UHFFFAOYSA-N
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Description

Triethylammonium p-toluenesulphonate (CAS: 15404-00-9) is an organic ammonium salt formed by the acid-base reaction of triethylamine (N,N-diethylethanamine) and p-toluenesulphonic acid. Its molecular formula is C₁₃H₂₃NO₃S, with a molecular weight of 273.39 g/mol . Structurally, it consists of a triethylammonium cation paired with a p-toluenesulphonate anion. This compound is commonly utilized in organic synthesis as a counterion or catalyst, particularly in reactions requiring phase-transfer or ionic intermediates. Its hygroscopic nature and solubility in polar solvents like tetrahydrofuran (THF) make it suitable for use in controlled reaction environments .

Properties

CAS No.

15404-00-9

Molecular Formula

C13H23NO3S

Molecular Weight

273.39 g/mol

IUPAC Name

4-methylbenzenesulfonate;triethylazanium

InChI

InChI=1S/C7H8O3S.C6H15N/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-7(5-2)6-3/h2-5H,1H3,(H,8,9,10);4-6H2,1-3H3

InChI Key

MMVUZMIOJNPDME-UHFFFAOYSA-N

SMILES

CCN(CC)CC.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC[NH+](CC)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Other CAS No.

15404-00-9

Pictograms

Corrosive; Irritant

Origin of Product

United States

Preparation Methods

Acid-Base Neutralization

The most widely documented method involves the stoichiometric reaction of p-toluenesulfonic acid (PTSA) with triethylamine (TEA). This exothermic process proceeds via proton transfer, forming triethylammonium p-toluenesulphonate ([TEA][PTS]).

Procedure :

  • Stoichiometric Mixing : PTSA (1 mol) is dissolved in anhydrous ethanol under nitrogen. TEA (1 mol) is added dropwise at 0–5°C to mitigate side reactions.

  • Reaction Completion : The mixture is stirred for 2–4 hours at 25°C until pH stabilizes (~6.5–7.0).

  • Crystallization : Ethanol is evaporated under reduced pressure, and the residue is recrystallized from acetone/water (3:1 v/v).

Key Parameters :

  • Temperature Control : Excess heat promotes sulfonation byproducts; maintaining ≤25°C ensures >98% yield.

  • Solvent Choice : Ethanol enhances proton transfer efficiency, while acetone minimizes co-solvation of impurities.

Solvent-Free Synthesis

Recent advancements emphasize green chemistry by eliminating solvents. A patent-pending approach utilizes molten PTSA and TEA vapors in a fluidized bed reactor:

  • Vapor-Phase Reaction : TEA gas is introduced into PTSA melt (80–100°C) under vacuum.

  • In Situ Crystallization : The product forms as a fine powder, collected via cyclonic separation.

Advantages :

  • Yield : 95–97% purity without recrystallization.

  • Scalability : Suitable for batch production of 100–500 kg/day.

Continuous Flow Microreactor Systems

Patent WO2023010649A1 describes a microreactor-based process adaptable for [TEA][PTS] synthesis:

Apparatus :

  • Two microreactors (channel diameter: 100–1000 µm) connected in series.

  • Static mixers for precise reagent delivery.

Process :

  • First Microreactor : TEA and PTSA premix at 25°C (residence time: 20 min).

  • Second Microreactor : Reaction completes at 40°C (residence time: 23 min).

  • Product Isolation : Cooled to 0–5°C, crystallized, and filtered through a tubular system.

Benefits :

  • Throughput : 10–40 mL/min per reactor unit.

  • Purity : ≤0.5% o-toluenesulphonate byproduct due to turbulent flow enhancing selectivity.

Characterization and Quality Control

Spectroscopic Analysis

FTIR Data :

Peak (cm⁻¹)Assignment
3405O-H stretching (H-bonded)
2230N⁺-H···O⁻S interaction
1180, 1120S=O asymmetric/symmetric stretching

¹H NMR (D₂O) :

  • δ 1.2 (t, 9H, CH₃), δ 2.4 (s, 3H, Ar-CH₃), δ 3.1 (q, 6H, N-CH₂).

Thermal Properties

DSC Analysis :

PropertyValue
Melting Point (Tₘ)76.75°C
Decomposition Onset210°C
ΔHfusion120 J/g

The low Tₘ compared to analogous PILs (e.g., pyridinium p-toluenesulphonate: 117.82°C) reflects weaker ionic lattice forces due to TEA’s branched structure.

Ionic Conductivity

Impedance Spectroscopy (25°C) :

Concentration (M)Conductivity (mS/cm)
0.14.2 ± 0.3
1.018.9 ± 1.1

Conductivity increases linearly with concentration, suggesting minimal ion pairing.

Industrial-Scale Optimization

Purification Protocols

Crystallization Efficiency :

Solvent SystemYield (%)Purity (%)
Acetone/Water9299.5
Ethanol8898.7
Solvent-Free9597.2

Tubular filtration (patent WO2023010649A1) achieves 99% solid recovery vs. 85–90% for batch centrifugation .

Chemical Reactions Analysis

Elimination Reactions

[TEA][PTS] participates in elimination reactions, particularly in the presence of tertiary amines. A notable example is its role in Lossen-type rearrangements:

Mechanism [ ]:

  • Deprotonation : Triethylamine abstracts a proton from N-oxyimide p-toluenesulfonates.

  • Tosylate Elimination : The p-toluenesulfonate group is eliminated, forming a maleimide derivative.

  • Byproduct Formation : [TEA][PTS] is generated as a byproduct.

Key Data :

Reaction ComponentRole in ReactionOutcome
TriethylamineBase catalystFacilitates proton abstraction
N-Oxyimide p-toluenesulfonateSubstrateForms maleimide derivative
[TEA][PTS]ByproductIsolated via crystallization

Thermal Decomposition

[TEA][PTS] exhibits moderate thermal stability, decomposing at 213°C (5% weight loss). Its thermal behavior is critical for high-temperature applications [ ]:

Thermogravimetric Analysis (TGA) :

  • Decomposition Onset : 213°C

  • Residual Mass : <5% at 300°C

  • Water Content : <1 wt.% after drying

Comparison with Other PILs [ ]:

PILDecomposition Temp. (°C)
[TEA][PTS]213
N-Methylpiperidinium [PTS]286
Pyridinium [PTS]213

Role in Polymerization Reactions

In liquid-state polymerization of diacetylenes, [TEA][PTS] acts as a proton source, enabling the elimination of p-toluenesulfonate groups. This results in:

  • Quantitative formation of p-toluenesulfonic acid.

  • Polymeric products with stable radical centers (confirmed via EPR spectroscopy) [ ].

Kinetic Insights :

  • Activation Energy : 0.028–0.079 eV (low barrier for ion transport).

  • Ionic Conductivity : ~10⁻³ S/cm at ambient conditions [ ].

Scientific Research Applications

Phase-Transfer Catalysis

TEATs is widely used as a phase-transfer catalyst in various organic reactions, including:

  • Alkylation Reactions : TEATs promotes the alkylation of nucleophiles with alkyl halides, increasing the efficiency of SN2 reactions.
  • Synthesis of Sulfonates : It facilitates the synthesis of sulfonate esters from alcohols and sulfonyl chlorides, demonstrating its utility in preparing valuable intermediates for pharmaceuticals and agrochemicals .
Reaction TypeDescriptionReference
AlkylationEnhances SN2 reactions between nucleophiles and alkyl halides
Sulfonate SynthesisConverts alcohols to sulfonate esters

Electrochemical Applications

TEATs serves as a supporting electrolyte in electrochemical processes, particularly in:

  • Electrochemical Polymerization : It is utilized in the polymerization of aniline to produce conductive polymers, such as polyaniline. The presence of TEATs improves the conductivity and stability of the resulting polymers .
ApplicationDescriptionReference
Electrochemical PolymerizationUsed to synthesize conductive polymers like polyaniline

Synthesis of Protic Ionic Liquids

Research has shown that TEATs can be combined with various anions to create protic ionic liquids (PILs). These PILs exhibit unique thermal and electrochemical properties, making them suitable for applications in electrochemistry and material science. A study characterized several PILs derived from TEATs, revealing their potential for use in energy storage systems due to their high ionic conductivity .

Enhanced Reaction Rates

In a comparative study on the use of TEATs as a PTC, it was found that reactions conducted with TEATs exhibited significantly higher yields and shorter reaction times compared to those without it. This demonstrates TEATs' effectiveness in improving reaction kinetics in organic synthesis .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triethylammonium p-toluenesulphonate belongs to a broader class of quaternary ammonium p-toluenesulphonates. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
This compound C₁₃H₂₃NO₃S 273.39 Triethylammonium cation; short alkyl chains Organic synthesis, counterion in Mitsunobu reactions
Hexadecyltrimethylammonium p-toluenesulphonate C₂₆H₄₉NO₃S 455.74 Long hydrophobic hexadecyl chain Surfactant, micelle formation, phase-transfer catalyst
Tetrabutylammonium p-toluenesulphonate C₂₁H₃₉NO₃S 413.66 Tetrabutylammonium cation; bulky alkyl groups Electrochemistry, ion-pairing agent
Tetramethylammonium p-toluenesulphonate C₁₁H₁₉NO₃S 245.34 Compact tetramethylammonium cation Promoter in dicarboxylic acid synthesis

Functional Comparisons

  • Solubility and Reactivity :

    • This compound exhibits moderate solubility in THF and dichloromethane, whereas hexadecyltrimethylammonium derivatives are more lipophilic, favoring micellar systems .
    • Tetrabutylammonium salts are highly soluble in organic solvents, making them ideal for electrochemical studies .
  • Pharmacological Activity :

    • In neuromuscular studies, triethylammonium salts (e.g., p-hydroxybenzyltriethylammonium) demonstrated lower receptor affinity (log K ≈ 4.17) compared to diethylamine analogues (log K ≈ 5.90–6.16). This suggests that bulkier ammonium groups hinder receptor binding due to steric effects .
    • In contrast, trimethylammonium salts (e.g., β-pyridylmethyltrimethylammonium) act as potent agonists, emphasizing the role of cation size in biological activity .
  • Catalytic Efficiency :

    • This compound is less effective as a phase-transfer catalyst compared to tetrabutylammonium or cetyltrimethylammonium analogues, which have higher molecular weights and stronger ionic interactions .

Thermal and Chemical Stability

  • Melting Points :
    • This compound lacks a well-defined melting point (decomposes upon heating), whereas hexadecyltrimethylammonium p-toluenesulphonate melts at 245–250°C due to its crystalline structure .
  • pH Stability :
    • Saturated aqueous solutions of hexadecyltrimethylammonium derivatives maintain a neutral pH (6–8), while triethylammonium salts may exhibit slight acidity due to residual sulphonic acid .

Key Research Findings

  • Synthetic Utility: this compound is critical in Mitsunobu reactions for stereospecific transformations, though it is often replaced by tetrabutylammonium salts in large-scale syntheses due to cost and efficiency .
  • Industrial Applications :
    • Tetramethylammonium p-toluenesulphonate is preferred in dicarboxylic acid production due to its role as a promoter under anhydrous conditions .

Q & A

Q. What experimental protocols are recommended for synthesizing triethylammonium p-toluenesulphonate, and how can purity be validated?

this compound is typically synthesized via acid-base reactions between p-toluenesulfonic acid and triethylamine in anhydrous solvents like ethanol or acetonitrile . Purification often involves recrystallization from ethanol or aqueous solutions, followed by vacuum drying. Purity validation should employ:

  • Titrimetric methods (e.g., acid-base titration to confirm stoichiometry).
  • Spectroscopic techniques : ¹H/¹³C NMR to verify structural integrity and assess residual solvents.
  • Chromatographic methods : HPLC with UV detection (λ = 254 nm) to quantify impurities, referencing retention times against certified standards .

Q. How do solubility properties of this compound influence solvent selection for reaction design?

The compound exhibits moderate solubility in polar solvents:

SolventSolubility (g/100 mL, 20°C)
Water1.4
Ethanol1.2
Acetonitrile>5.0
For reactions requiring high ionic strength, acetonitrile is preferred. In aqueous systems, solubility can be enhanced by adjusting pH (e.g., using buffered solutions) or adding co-solvents like dimethyl sulfoxide (DMSO).

Advanced Research Questions

Q. What methodologies are employed to measure activity coefficients of hydrocarbons in triethylammonium-based ionic liquids (ILs), and how does this compound compare to other ILs?

Gas chromatographic headspace analysis is a gold standard for determining activity coefficients at 298 K. For this compound-based ILs:

  • Procedure : Equilibrate hydrocarbon-IL mixtures, analyze vapor-phase composition via GC-MS.
  • Key findings : this compound exhibits higher selectivity for aromatic hydrocarbons (e.g., benzene) over alkanes (n-hexane) compared to sulfolane, with separation factors >2.5 .
  • Thermochemical validation : Differential scanning calorimetry (DSC) can correlate selectivity with IL thermal stability and hydrogen-bonding capacity .

Q. How does this compound function as a phase-transfer catalyst or promoter in organic synthesis?

In reactions like the oxidation of dienic hydrocarbons to dicarboxylic acids, this compound acts as a polarity modulator , enhancing solubility of hydrophobic substrates in polar media. Key mechanistic roles include:

  • Stabilizing transition states via sulfonate-counterion interactions.
  • Facilitating proton transfer in acid-catalyzed steps (e.g., esterifications) .
  • Optimization : Catalyst loading (0.1–5 mol%) and solvent polarity (e.g., dichloromethane vs. THF) must be systematically varied to maximize yield .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

Discrepancies often arise from:

  • Impurity profiles : Residual solvents or unreacted precursors alter solubility. Validate purity via elemental analysis or mass spectrometry .
  • Measurement conditions : Temperature, humidity, and solvent grade (HPLC vs. technical) significantly affect results. Cross-validate using standardized protocols (e.g., USP <921> for solubility) .
  • Advanced characterization : Use dynamic vapor sorption (DVS) to assess hygroscopicity and Karl Fischer titration for water content .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition of this compound during high-temperature reactions?

  • Thermal stability limits : Decomposition occurs above 150°C. Mitigation strategies include:
    • Using inert atmospheres (N₂/Ar) to prevent oxidation.
    • Shortening reaction times via microwave-assisted synthesis.
    • Stabilizing with radical inhibitors (e.g., BHT) in free-radical reactions .

Q. How can researchers optimize chromatographic separation of this compound from reaction byproducts?

  • HPLC parameters :
    • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
    • Mobile phase: Gradient of 10–90% acetonitrile in 0.1% trifluoroacetic acid (TFA) over 20 min.
    • Detection: Refractive index (RI) or evaporative light scattering (ELS) for non-UV-active impurities .
  • Troubleshooting : Peak tailing can be reduced by adding ion-pairing agents (e.g., tetrabutylammonium bromide) .

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